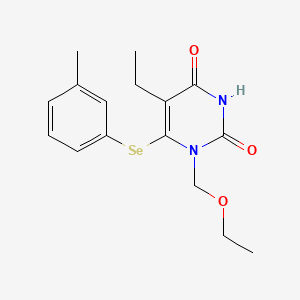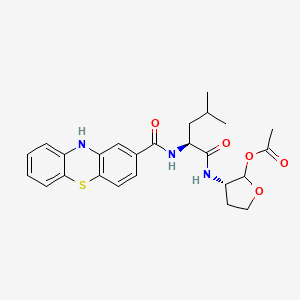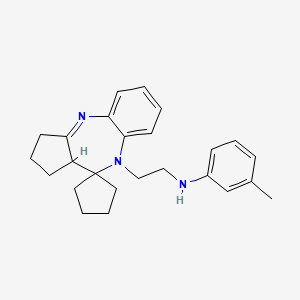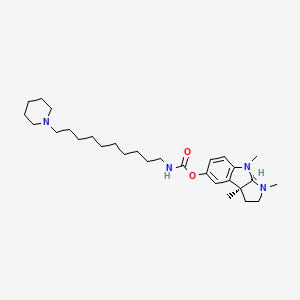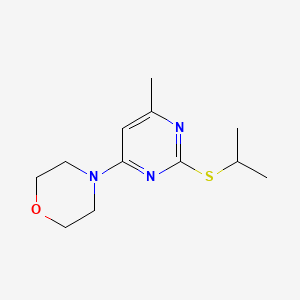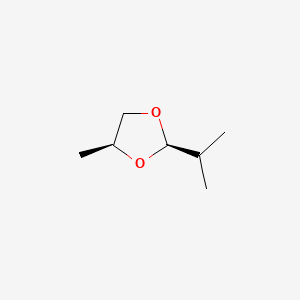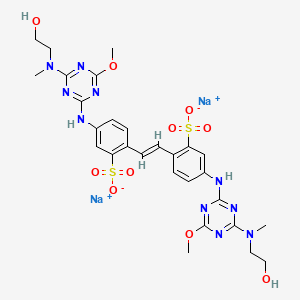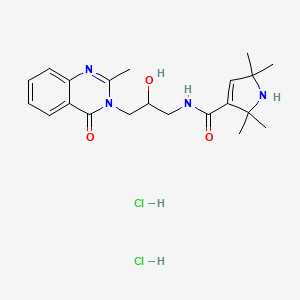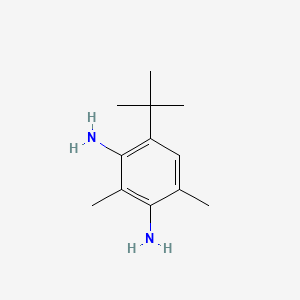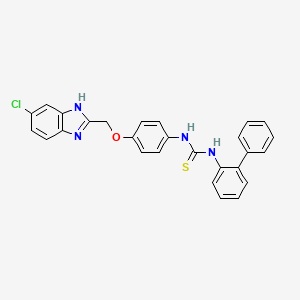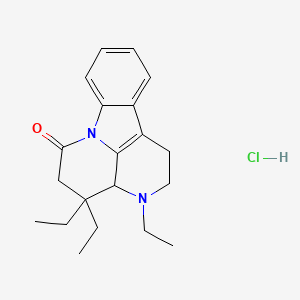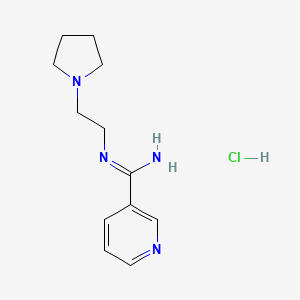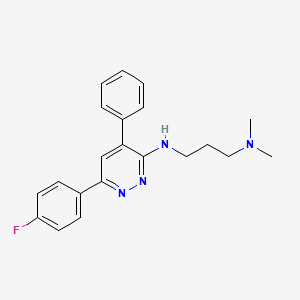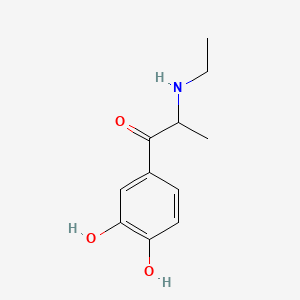![molecular formula C16H16N2O6 B12732248 (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile CAS No. 84509-14-8](/img/structure/B12732248.png)
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[321]octan-5-yl)benzonitrile is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the bicyclic structure, followed by the introduction of the benzonitrile group and the (E)-but-2-enedioic acid moiety. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be used to study the effects of specific functional groups on biological activity. Its bicyclic structure might interact with biological molecules in unique ways, making it a useful tool for biochemical research.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure might allow it to interact with biological targets in ways that other compounds cannot.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile likely involves interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-2-enedioic acid derivatives: These compounds share the (E)-but-2-enedioic acid moiety but differ in other functional groups.
Benzonitrile derivatives: These compounds share the benzonitrile group but have different substituents on the aromatic ring.
Bicyclic compounds: These compounds share the bicyclic structure but differ in the specific arrangement of atoms.
Uniqueness
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile is unique due to its combination of these three structural elements. This unique combination gives it properties that are not found in other compounds, making it a valuable tool for research and industrial applications.
Propriétés
Numéro CAS |
84509-14-8 |
|---|---|
Formule moléculaire |
C16H16N2O6 |
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile |
InChI |
InChI=1S/C12H12N2O2.C4H4O4/c13-5-9-1-3-10(4-2-9)12-8-14-6-11(16-12)7-15-12;5-3(6)1-2-4(7)8/h1-4,11,14H,6-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
GWAJBNNARCOFOX-WLHGVMLRSA-N |
SMILES isomérique |
C1C2COC(O2)(CN1)C3=CC=C(C=C3)C#N.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1C2COC(O2)(CN1)C3=CC=C(C=C3)C#N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


